2-(4-Chlorophenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-CHLOROPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features a chlorophenoxy group, a nitrophenylsulfonyl group, and a piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-chlorophenol with an appropriate reagent to introduce the chlorophenoxy groupThe final step involves the formation of the piperazino moiety, which can be achieved through cyclization reactions involving suitable diamine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the nitro group, potentially converting it to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(4-CHLOROPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, including hydrogen bonds and hydrophobic interactions, with these targets. This can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLOROPHENOXY)-5-NITROPHENYL (PHENYL)METHANONE: Shares the chlorophenoxy and nitrophenyl groups but differs in the overall structure.
2-(4-CHLOROPHENOXY)-N’-(3-PHENYL-2-PROPENYLIDENE)PROPANOHYDRAZIDE: Contains a similar chlorophenoxy group but has different functional groups and overall structure.
Uniqueness
2-(4-CHLOROPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18ClN3O6S |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H18ClN3O6S/c19-14-5-7-15(8-6-14)28-13-18(23)20-9-11-21(12-10-20)29(26,27)17-4-2-1-3-16(17)22(24)25/h1-8H,9-13H2 |
InChI Key |
VEUJGENXVAANLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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